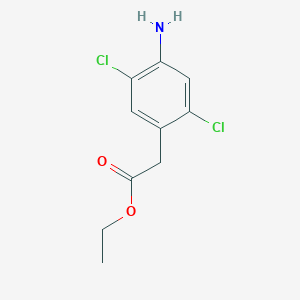
Ethyl (4-amino-2,5-dichlorophenyl)acetate
Cat. No. B8446637
M. Wt: 248.10 g/mol
InChI Key: NXPBWABMMYNYQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07345179B2
Procedure details


To the ethyl (4-amino-2,5-dichlorophenyl)acetate (14) (4.36 g, 17.57 mmol) were added ethanol (30 ml) and 1N NaOH (35 ml), and the mixture was stirred at room temperature for 1 hour. After adding water (30 ml) to the reaction mixture, the reaction mixture was concentrated to about half the volume under reduced pressure. To this concentrate, 1N HCl (36 ml) was added under cooling, and the precipitated crystals were collected by filtration under reduced pressure. After washing the crystals with water, the crystals were air-dried. The resulting crude crystals were dissolved in ethyl acetate:chloroform:methanol (5:5:2, v/v/v, 120 ml), and the solution was filtered under reduced pressure. The filtrate was concentrated under pressure. The precipitated crystals were washed with hexane, and dried under reduced pressure to give (4-amino-2,5-dichlorophenyl)acetic acid (20) (3.69 g, 96%) as fine prism crystals.




Yield
96%
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([Cl:8])=[CH:6][C:5]([CH2:9][C:10]([O:12]CC)=[O:11])=[C:4]([Cl:15])[CH:3]=1.C(O)C.[OH-].[Na+]>O>[NH2:1][C:2]1[C:7]([Cl:8])=[CH:6][C:5]([CH2:9][C:10]([OH:12])=[O:11])=[C:4]([Cl:15])[CH:3]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.36 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC(=C(C=C1Cl)CC(=O)OCC)Cl
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
35 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at room temperature for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the reaction mixture was concentrated to about half the volume under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To this concentrate, 1N HCl (36 ml) was added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under cooling
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the precipitated crystals were collected by filtration under reduced pressure
|
WASH
|
Type
|
WASH
|
|
Details
|
After washing the crystals with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crystals were air-dried
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The resulting crude crystals were dissolved in ethyl acetate:chloroform:methanol (5:5:2, v/v/v, 120 ml)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the solution was filtered under reduced pressure
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated under pressure
|
WASH
|
Type
|
WASH
|
|
Details
|
The precipitated crystals were washed with hexane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=CC(=C(C=C1Cl)CC(=O)O)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.69 g | |
| YIELD: PERCENTYIELD | 96% | |
| YIELD: CALCULATEDPERCENTYIELD | 95.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
